Property Differentiation from Mono-Pyrazole Baseline: LogP and TPSA
In silico comparison shows this compound has a significantly higher predicted partition coefficient (LogP) compared to the simpler mono-pyrazole aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, due to its dual-ring structure [1]. This is a critical parameter for optimizing blood-brain barrier penetration or reducing off-target promiscuity.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9), XLogP3: 0.2 |
| Quantified Difference | Δ = +1.0 log unit |
| Conditions | Computational prediction using the XLogP3 algorithm (PubChem-derived model) |
Why This Matters
A higher LogP indicates greater lipophilicity, which directly influences a compound's ADME profile, making this scaffold a preferred choice for medicinal chemists targeting intracellular or CNS-accessible targets.
- [1] Computed by XLogP3 3.0 algorithm, as referenced in PubChem. (Predictive data). View Source
